5-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde
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Overview
Description
5-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde is an organic compound featuring a trifluoromethyl group attached to an oxazole ring, which is further substituted with a formyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Another approach involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the trifluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts. This method allows for the efficient introduction of the trifluoromethyl group under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid.
Reduction: 5-(Trifluoromethyl)-1,3-oxazole-4-methanol.
Substitution: Various substituted oxazoles depending on the nucleophile used.
Scientific Research Applications
5-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 5-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde exerts its effects involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding to enzymes and receptors. This interaction can lead to the inhibition of specific biochemical pathways, such as those involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Trifluoromethyl-substituted oxazoles: These compounds share the trifluoromethyl group but differ in the position or nature of other substituents.
Trifluoromethyl-substituted pyridines: These compounds have a similar trifluoromethyl group but are based on a pyridine ring instead of an oxazole ring
Uniqueness: 5-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde is unique due to the combination of the trifluoromethyl group and the formyl group on the oxazole ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
5-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO2/c6-5(7,8)4-3(1-10)9-2-11-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHHINQTWSOJHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(O1)C(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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